3-Furanmethanol

描述

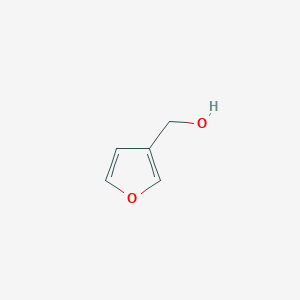

3-呋喃甲醇,也称为呋喃-3-甲醇,是一种有机化合物,分子式为 C5H6O2。它是一种无色至淡黄色液体,具有独特的甜味。该化合物可溶于水和各种有机溶剂。 它通常用于合成其他有机化合物、食品添加剂和化妆品 .

准备方法

合成路线和反应条件: 3-呋喃甲醇可以通过多种方法合成。 一种常见的方法是使呋喃与甲醇在酸性催化剂(如硫酸或亚硫酰氯)存在下反应 。 另一种方法包括使用吡啶鎓氯铬酸氧化糠醇,得到呋喃-3-甲醛,然后可以将其还原为 3-呋喃甲醇 .

工业生产方法: 3-呋喃甲醇的工业生产通常涉及糠醛的催化加氢,糠醛是从玉米芯和甘蔗渣等农业副产品中提取的化合物。 这种方法被认为是环保的,因为它利用了可再生资源 .

化学反应分析

反应类型: 3-呋喃甲醇会发生各种化学反应,包括:

氧化: 用吡啶鎓氯铬酸氧化得到呋喃-3-甲醛.

常用试剂和条件:

氧化: 吡啶鎓氯铬酸。

还原: 加氢催化剂。

取代: 烷基或芳基卤代烃,相转移催化剂。

主要形成的产物:

氧化: 呋喃-3-甲醛。

还原: 3-呋喃甲醇。

取代: 各种取代的呋喃衍生物。

科学研究应用

Chemistry

3-Furanmethanol serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows it to be transformed into different compounds. For example:

- Oxidation : Converts to furan-3-carboxaldehyde using pyridinium chlorochromate.

- Reduction : Can be obtained from the reduction of furan-3-carboxaldehyde.

Biology

Research has indicated potential biological activities associated with this compound. Studies have explored its interactions with biomolecules, suggesting that it may have applications in the development of bioactive compounds.

Medicine

The compound is being investigated for its therapeutic properties. It serves as a precursor in the synthesis of various pharmaceuticals, including:

- Camptothecin Derivatives : Important in cancer treatment.

- Pyridazinones : Compounds with significant biological activity.

Industry

In industrial applications, this compound is utilized in the production of:

- Thermosetting Resins : Its ability to polymerize makes it essential for creating durable materials used in coatings and adhesives.

- Flavoring Agents : Employed in the food and beverage industry for its aromatic properties.

Case Study 1: Synthesis of Camptothecin Derivatives

A study highlighted the use of this compound as a starting material for synthesizing camptothecin derivatives. The derivatives exhibited significant anti-cancer activity, showcasing the compound's potential in medicinal chemistry .

Case Study 2: Production of Thermosetting Resins

Research demonstrated that this compound could be polymerized to form cross-linked networks suitable for thermosetting resins. These resins are used extensively in coatings and adhesives due to their durability and resistance to heat .

作用机制

3-呋喃甲醇的作用机制与其与各种分子靶点和途径的相互作用有关。它可以发生氧化和还原反应,导致形成可能与生物系统相互作用的不同产物。 具体的分子靶点和途径取决于其使用环境,例如在药物合成或工业应用中 .

类似化合物:

糠醇(2-呋喃甲醇): 结构相似,但羟甲基的位点不同.

呋喃-2-甲醛: 糠醇的氧化产物.

四氢呋喃: 呋喃的完全氢化衍生物.

3-呋喃甲醇的独特性: 3-呋喃甲醇的独特性在于其在呋喃环上的羟甲基的特定位置,这赋予了其独特的化学和物理性质。 这种独特性使其在特定的合成应用和工业流程中具有价值 .

相似化合物的比较

Furfuryl alcohol (2-Furanmethanol): Similar structure but differs in the position of the hydroxymethyl group.

Furan-2-carboxaldehyde: An oxidation product of furfuryl alcohol.

Tetrahydrofuran: A fully hydrogenated derivative of furan.

Uniqueness of 3-Furanmethanol: this compound is unique due to its specific position of the hydroxymethyl group on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and industrial processes .

生物活性

3-Furanmethanol, also known as furfuryl alcohol, is a furan derivative that has garnered attention due to its diverse biological activities. This compound is primarily recognized for its applications in various industrial processes, but recent studies have highlighted its potential therapeutic properties, particularly in antimicrobial and cytotoxic activities. This article synthesizes current research findings on the biological activity of this compound, illustrated with data tables and case studies.

This compound has the molecular formula and features a furan ring with a hydroxymethyl group. The structure is critical to its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

In Vitro Studies

Research has demonstrated that this compound exhibits significant antimicrobial properties against various microorganisms. A study assessed its effectiveness against a panel of bacteria and fungi, revealing notable inhibition of growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 64 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 128 µg/mL |

The compound's effectiveness varied significantly across different strains, indicating a selective antimicrobial profile. Notably, it was found to be particularly effective against Gram-positive bacteria like Staphylococcus aureus, which is crucial given the rising concerns over antibiotic resistance .

Cytotoxic Activity

Tumor Cell Lines

this compound has also been investigated for its cytotoxic effects on tumor cell lines. In a comparative study involving several human cancer cell lines, this compound demonstrated selective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The results indicated that this compound could induce apoptosis in cancer cells, making it a potential candidate for further development in cancer therapy .

Antioxidant Properties

The biological activity of this compound is partially attributed to its antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related damage in cells. This mechanism is particularly relevant in the context of cancer prevention and treatment .

Case Studies

-

Pulmonary Exposure Study

A detailed investigation into the effects of pulmonary exposure to this compound revealed significant respiratory impacts in animal models. Mice exposed to varying concentrations exhibited increased incidences of respiratory distress and inflammatory responses, suggesting potential risks associated with inhalation exposure in occupational settings . -

Sensitization Potential

Another study focused on the sensitization potential of furfuryl alcohol following dermal exposure. It was noted that individuals working with furan-based resins developed respiratory issues, including asthma, highlighting the need for caution in handling this compound in industrial applications .

属性

IUPAC Name |

furan-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJIISDMSMJQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196045 | |

| Record name | 3-Furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4412-91-3 | |

| Record name | 3-Furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4412-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FURANMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E4MK4DV6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Furanmethanol?

A1: this compound has the molecular formula C5H6O2 and a molecular weight of 98.10 g/mol.

Q2: How is this compound characterized using spectroscopic techniques?

A2: Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are commonly employed to characterize this compound. [, , , , ] For instance, researchers identified this compound in the essential oil of Radix Pseudostellariae using GC-MS analysis. [] Similarly, NMR spectroscopy played a crucial role in elucidating the structure of Tetrahydro-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]-3-furanmethanol, a dimethyl ether of Lariciresinol, isolated from Monechma ciliaturn. []

Q3: Can you describe a method for synthesizing this compound?

A3: While this compound is found naturally, it can also be synthesized. One method involves the lithiation of polymer-bound this compound, followed by reactions with electrophiles and resin cleavage, yielding 2,4-disubstituted furans. []

Q4: What is the biological significance of this compound?

A4: this compound is a key component in the biosynthesis of methanofuran, a coenzyme vital for methane production in methanogenic archaea. [, ] Specifically, it forms the furan moiety of methanofuran. []

Q5: How is this compound involved in the biosynthesis of methanofuran?

A5: Studies using Methanocaldococcus jannaschii revealed that this compound, in its phosphorylated form (F1-P), is condensed with γ-glutamyltyramine to form the core structure of methanofuran. This process involves two enzymes, MfnE and MfnF, encoded by genes mj0458 and mj0840, respectively. []

Q6: What role does this compound play in food science?

A6: this compound contributes significantly to the aroma profile of various foods and beverages. It has been identified as a major volatile compound in daylilies, contributing to their unique scent. [] In fermented cereal beverages, this compound, along with other Maillard-derived products like maltol and 2(5H)-furanmethanol, contributes to the overall sensory experience. [, ]

Q7: What are the potential applications of this compound beyond its natural role?

A7: The unique structural features of this compound, particularly its furan ring, offer potential for applications in various fields. These include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。